molecular formula C20H21ClN2OS B4063519 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

Cat. No.: B4063519
M. Wt: 372.9 g/mol
InChI Key: NORFDGRVZGJPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic benefits in the treatment of various diseases such as diabetes, cancer, and cardiovascular diseases. In

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A study highlights the synthesis of novel compounds related to N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide, demonstrating significant antimicrobial and anti-proliferative activities. These compounds were shown to have broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as good activity against Candida albicans. Furthermore, some compounds exhibited pronounced anti-proliferative activity against human tumor cell lines, indicating potential for cancer therapy applications (Al-Mutairi et al., 2019).

Anti-Inflammatory Activities

Another study focused on the anti-inflammatory properties of derivatives, revealing that some compounds, including those related to this compound, have demonstrated good dose-dependent anti-inflammatory activity in vivo. This suggests their potential use in treating inflammatory conditions (Kadi et al., 2007).

Antiviral Activities

Research has also uncovered the antiviral potential of compounds structurally related to this compound. Some of these compounds showed modest anti-HIV-1 activity, highlighting the significance of the adamantyl group in enhancing antiviral effects (Balzarini et al., 2008).

Antidiabetic Activities

Another area of application is in the treatment of diabetes, where N-adamantyl-4-methylthiazol-2-amine, a compound with a similar structure, was found to significantly reduce hyperglycemia and oxidative stress in diabetic rats. This indicates the potential of adamantane derivatives in managing diabetes and its complications (Yang et al., 2014).

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2OS/c21-16-3-1-15(2-4-16)18(24)23-19-22-17(11-25-19)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,11-14H,5-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORFDGRVZGJPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chlorobenzamide

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